3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one
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Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety attached to a chromen-4-one core, with additional ethoxy and ethyl substituents. The unique structural features of this compound make it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: The synthesis begins with the formation of the dihydrobenzo[b][1,4]dioxin ring system. This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chromen-4-one Core: The chromen-4-one core is then introduced through a condensation reaction with a suitable aldehyde or ketone.
Introduction of Ethoxy and Ethyl Substituents: The ethoxy and ethyl groups are introduced through alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and ethyl positions, using reagents such as alkyl halides or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, thiols, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one has several scientific research applications:
Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicinal Chemistry:
Materials Science: The compound’s unique structural features make it of interest in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Biological Research: It is used in studies investigating its biological activity, including its potential as an anticancer agent and its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: This compound features a phenanthroimidazole moiety instead of a chromen-4-one core.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-yl: This compound contains an imidazo[1,2-a]pyridine ring system.
Uniqueness
The uniqueness of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethoxy-6-ethyl-4H-chromen-4-one lies in its specific combination of structural features, including the dihydrobenzo[b][1,4]dioxin moiety, the chromen-4-one core, and the ethoxy and ethyl substituents. These features confer unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-6-ethylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-13-9-15-19(11-18(13)23-4-2)26-12-16(21(15)22)14-5-6-17-20(10-14)25-8-7-24-17/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTOWBSSVLWAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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